3-Amino-1-(3-Bromophenyl)pyrrolidin-2-on

Übersicht

Beschreibung

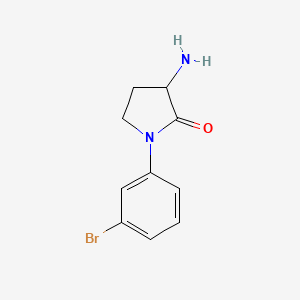

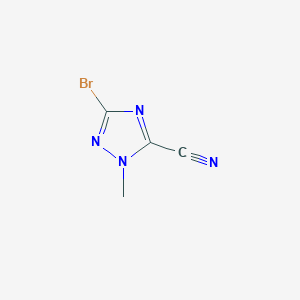

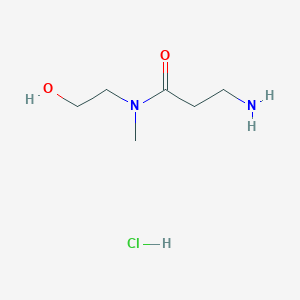

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.12 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a 3-bromophenyl group and an amino group .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und Hemmstudien

Die strukturelle Ähnlichkeit von „3-Amino-1-(3-Bromophenyl)pyrrolidin-2-on“ zu anderen Bromphenylverbindungen deutet auf ein mögliches Einsatzgebiet in der Arzneimittelentwicklung hin, insbesondere als Hemmstoff in pharmakologischen Studien. So wurden verwandte Verbindungen beispielsweise auf ihre inhibitorischen Wirkungen auf Enzyme wie Myeloperoxidase (MPO) untersucht, die bei der Beurteilung chronisch-entzündlicher Erkrankungen von Bedeutung sind .

Krebsforschung

Verbindungen mit Bromphenylgruppen wurden synthetisiert und auf ihre Antikrebsaktivitäten hin untersucht. Das Vorhandensein des 3-Bromphenyl-Molekülteils in der Struktur von „this compound“ könnte zu Antikrebswirkungen beitragen und es somit zu einem Kandidaten für die Synthese und Prüfung gegen verschiedene Krebszelllinien machen .

Neurotoxizitätsstudien

Bromphenylderivate wurden auf ihr neurotoxisches Potenzial untersucht. Die fragliche Verbindung könnte verwendet werden, um neurotoxische Wirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die Malondialdehyd (MDA)-Spiegel zu untersuchen, die Indikatoren für oxidativen Stress im Gehirn sind .

Synthese von Antikrebsmitteln

Die Aminogruppe in „this compound“ könnte die Synthese von Triazolderivaten ermöglichen, die sich als Antikrebsmittel erwiesen haben. Dies deutet auf eine mögliche Anwendung bei der Synthese neuer Antikrebsmittel mit verbesserter Wirksamkeit hin .

Safety and Hazards

The safety information for 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-amino-1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPVKUNCTUOQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

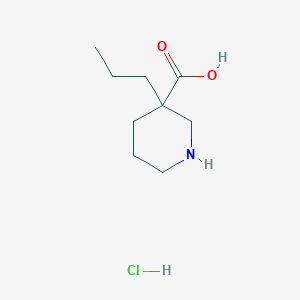

![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)

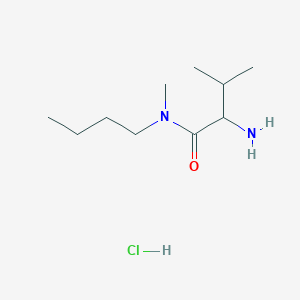

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)